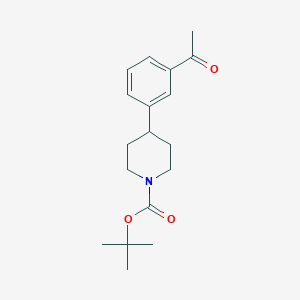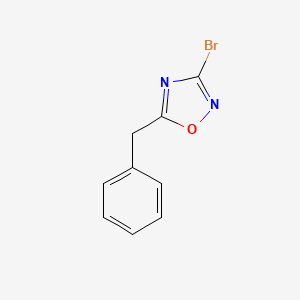
N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine
概要
説明
N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with an aminopropyl and a methyl group
作用機序
Target of Action
N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine, also known as N-(3-AMINOPROPYL)-N-METHYLPYRIDIN-2-AMINE, is a complex compound with a variety of potential targets. Similar compounds have been shown to interact with cell membranes and proteins, suggesting that this compound may have similar targets .
Mode of Action
It is suggested that due to its structure, it may interact with its targets through a variety of mechanisms, including binding to proteins or cell membranes, disrupting their function
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling and metabolism . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure and the route of administration .
Result of Action
Similar compounds have been shown to cause a variety of effects, ranging from changes in cell signaling and metabolism to cytotoxic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include factors such as pH, temperature, and the presence of other compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine typically involves the reaction of pyridine with N-methyl-3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Pyridine} + \text{N-methyl-3-aminopropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production of this compound.
化学反応の分析
Types of Reactions: N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The compound can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or primary amines.
科学的研究の応用
N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
類似化合物との比較
N-(3-aminopropyl)-N-methyl-N-pyridin-2-ylamine can be compared with other similar compounds, such as:
- N-(3-aminopropyl)-N-methyl-N-phenylamine
- N-(3-aminopropyl)-N-methyl-N-benzylamine
- N-(3-aminopropyl)-N-methyl-N-pyridin-3-ylamine
These compounds share structural similarities but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N'-methyl-N'-pyridin-2-ylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(8-4-6-10)9-5-2-3-7-11-9/h2-3,5,7H,4,6,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNUACNSLSSKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604293 | |
| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93234-94-7 | |
| Record name | N~1~-Methyl-N~1~-(pyridin-2-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)






